2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

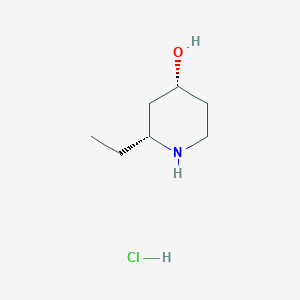

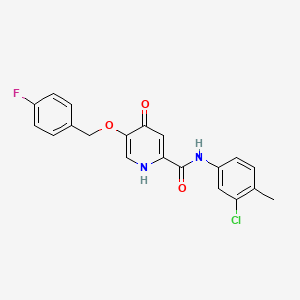

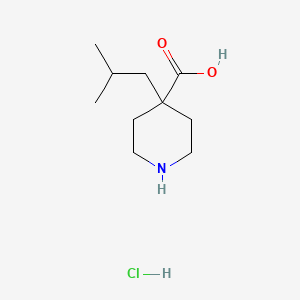

“2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hcl” is a chemical compound with the linear formula C9H13ClFNO . It is also known as "®-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride" .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12FNO.ClH/c1-6-7(9(11)5-12)3-2-4-8(6)10;/h2-4,9,12H,5,11H2,1H3;1H . This indicates that the molecule contains a fluorine atom attached to a phenyl ring, which is further attached to a carbon atom bearing an amino and a hydroxyl group .Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 205.66 . The compound should be stored at 2-8°C .Scientific Research Applications

Fluorescence Studies and Detection of Zinc Ions

Research has utilized structurally related fluorophores for the detection of Zn^2+ ions in biological systems. Studies have shown that specific fluorophores can form ternary Zn^2+ complexes, demonstrating varying fluorescence quantum yields based on their coordination environment. This variation is crucial for the detection of intracellular Zn^2+ levels, highlighting the potential of similar compounds in biological imaging and metal ion detection (Hendrickson et al., 2003), (Coleman et al., 2010).

Antitumor Activity

Certain aminoalkanol hydrochlorides, structurally related to 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl, have been synthesized and tested for their antitumor activity. These compounds have demonstrated significant potential, opening avenues for further exploration into their application in cancer treatment and pharmacology (Isakhanyan et al., 2016).

Synthesis and Application in Organic Chemistry

Fluorine substitution, as seen in compounds structurally similar to 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl, plays a critical role in organic synthesis, offering pathways to novel organic compounds. These synthetic routes not only enable the creation of new molecules but also have implications for the development of new materials and chemical reagents (Klapötke et al., 2015), (Hisham et al., 2019).

Chemosensors for Metal Ion Detection

Compounds with functionalities similar to 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl have been developed as chemosensors for metal ions. These sensors show remarkable fluorescence enhancement in the presence of Zn^2+ ions, demonstrating their potential in environmental monitoring and biological applications. The ability to detect and quantify Zn^2+ in living cells and water samples with high sensitivity and specificity underlines the importance of such compounds in analytical chemistry (Park et al., 2015).

Peptide Synthesis

In the realm of peptide synthesis, structurally related compounds serve as amino-protective groups, which are essential for the synthesis of peptides. These groups, which can be labile in alkaline media, facilitate the synthesis of complex peptides by protecting amino groups during the synthetic process. This highlights the utility of such compounds in the development of peptides for therapeutic and research purposes (Verhart & Tesser, 2010).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name |

2-amino-2-(3-fluoro-2-methylphenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c1-6-7(9(11)5-12)3-2-4-8(6)10;/h2-4,9,12H,5,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQXUHCCNVLRHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C(CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hcl | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-nitrophenyl)methyl (E)-3-[4-methoxy-3-(oxolan-2-ylmethylsulfamoyl)phenyl]prop-2-enoate](/img/structure/B2802392.png)

![Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2802398.png)

![N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2802406.png)

![2-(benzo[d]thiazole-6-carbonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2802407.png)

![5-{[(3-Methylbenzyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2802409.png)

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(5-methylisoxazol-4-yl)methanone](/img/structure/B2802413.png)